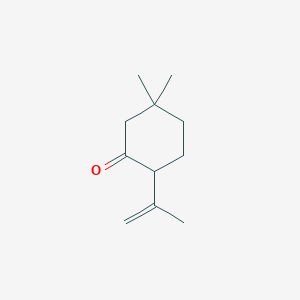
Acetonitrile--formaldehyde (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile–formaldehyde (1/1) is a compound formed by the reaction of acetonitrile and formaldehyde. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Acetonitrile is a volatile, polar solvent commonly used in organic synthesis and high-performance liquid chromatography, while formaldehyde is a simple aldehyde with widespread industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile–formaldehyde (1/1) typically involves the reaction of acetonitrile with formaldehyde under acidic conditions. One common method involves using concentrated sulfuric acid as a catalyst. The reaction proceeds through a series of stages, ultimately yielding the desired compound .
Industrial Production Methods
In industrial settings, the production of acetonitrile–formaldehyde (1/1) can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile–formaldehyde (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield a variety of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of acetonitrile–formaldehyde (1/1) include sulfuric acid, hydrogen peroxide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from the reactions of acetonitrile–formaldehyde (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different aldehydes or carboxylic acids, while reduction reactions can produce various alcohols .
Applications De Recherche Scientifique
Acetonitrile–formaldehyde (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in analytical chemistry.
Biology: It is employed in biochemical assays and as a cross-linking agent in protein studies.
Mécanisme D'action
The mechanism of action of acetonitrile–formaldehyde (1/1) involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophiles, such as amino groups in proteins, leading to cross-linking and stabilization of molecular structures. Additionally, the compound can undergo metabolic transformations, yielding reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldehyde: Similar to formaldehyde, acetaldehyde is a simple aldehyde with widespread industrial applications.
Propionitrile: Similar to acetonitrile, propionitrile is a nitrile compound used in organic synthesis.
Uniqueness
Acetonitrile–formaldehyde (1/1) is unique due to its specific combination of acetonitrile and formaldehyde, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
675739-27-2 |
|---|---|
Formule moléculaire |
C3H5NO |
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
acetonitrile;formaldehyde |
InChI |
InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2 |
Clé InChI |
LUMZBWGOECKOAO-UHFFFAOYSA-N |
SMILES canonique |
CC#N.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)




![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
